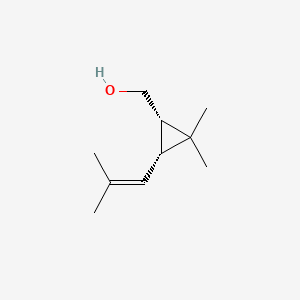

(1S-cis)-Chrysanthemyl alcohol

Description

Contextualization within Monoterpenoid Chemistry

Monoterpenoids are a large and diverse class of natural products derived from two isoprene (B109036) units, resulting in a ten-carbon skeleton. naturalproducts.net Within this class, monoterpenoid alcohols are characterized by the presence of a hydroxyl group and can be categorized based on their carbon skeleton as linear, monocyclic, or bicyclic. naturalproducts.net (1S-cis)-Chrysanthemyl alcohol falls under the category of monocyclic monoterpenoids. naturalproducts.net It is derived from the precursor chrysanthemyl diphosphate (B83284). The biosynthesis of chrysanthemyl alcohol is a critical step in the formation of pyrethrins (B594832). mdpi.com This process involves the enzyme chrysanthemyl diphosphate synthase (CDS), which catalyzes the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP). mdpi.comnih.gov Subsequently, CDS, acting as a bifunctional enzyme, can also catalyze the hydrolysis of CPP to yield chrysanthemol (B1213662). nih.gov

Significance in Natural Product Research

The primary significance of this compound in natural product research stems from its role as a direct precursor to chrysanthemic acid, a core component of pyrethrins. Pyrethrins are highly valued for their insecticidal properties and are used extensively in agriculture and for domestic pest control due to their biodegradability and low toxicity to mammals. The conversion of chrysanthemyl alcohol to chrysanthemic acid is achieved through a two-step oxidation process.

Beyond its role in pyrethrin biosynthesis, esters of chrysanthemyl alcohol have been identified as sex pheromones in certain insects. For instance, (1S,3R)-(-)-cis-chrysanthemyl tiglate has been identified as the sex pheromone of the striped mealybug, Ferrisia virgata. nih.govresearchgate.net This discovery highlights the diverse biological roles of chrysanthemyl alcohol derivatives in insect chemical communication and their potential applications in pest management strategies. nih.govresearchgate.net

Isomeric Forms and Stereochemical Considerations

Chrysanthemyl alcohol possesses two stereocenters, giving rise to four possible stereoisomers. The arrangement of the substituents on the cyclopropane (B1198618) ring determines whether the isomer is cis or trans.

Differentiation from trans-Chrysanthemyl Alcohol and cis-Isochrysanthemol

The key distinction between cis- and trans-chrysanthemyl alcohol lies in the relative orientation of the hydroxymethyl group and the isobutenyl group attached to the cyclopropane ring. In the cis isomer, these two groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. nist.govgla.ac.uk This stereochemical difference significantly influences their physical and biological properties. For example, investigations into the insecticidal activity of derivatives have shown that cis-chrysanthemyl piperonylate exhibits higher toxicity compared to its trans counterpart.

Cis-isochrysanthemol is a structural isomer of cis-chrysanthemyl alcohol. It is not a direct stereoisomer but rather a rearrangement product. The thermal decomposition of derivatives of cis-chrysanthemyl alcohol can lead to the formation of cis-isochrysanthemol, among other products. lookchem.comresearchgate.netresearchgate.net

Importance of Absolute Configuration in Biochemical and Synthetic Pathways

The absolute configuration, denoted by (1S, 3R) for the naturally occurring pheromone, is crucial for its biological activity. nih.govresearchgate.net In the case of the striped mealybug pheromone, the (1S,3R)-enantiomer of cis-chrysanthemyl tiglate showed strong attraction to males, while other stereoisomers were significantly less active. nih.govresearchgate.net This high degree of stereospecificity is a common feature in biological systems, where enzymes and receptors are chiral and interact selectively with only one enantiomer of a chiral molecule.

In synthetic chemistry, achieving the correct absolute configuration is a major challenge. The total synthesis of specific stereoisomers of chrysanthemol and its derivatives often requires sophisticated asymmetric synthesis strategies. researchgate.netacs.org The development of stereoselective synthetic routes is essential for producing pure, biologically active compounds for research and for potential commercial applications, such as in the formulation of species-specific insect attractants. nih.gov The precise control of stereochemistry during synthesis is paramount to ensure the desired biological effect, as different stereoisomers can have vastly different or even antagonistic activities. acs.org

Structure

3D Structure

Properties

CAS No. |

52153-04-5 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

[(1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol |

InChI |

InChI=1S/C10H18O/c1-7(2)5-8-9(6-11)10(8,3)4/h5,8-9,11H,6H2,1-4H3/t8-,9+/m1/s1 |

InChI Key |

HIPIENNKVJCMAP-BDAKNGLRSA-N |

Isomeric SMILES |

CC(=C[C@@H]1[C@@H](C1(C)C)CO)C |

Canonical SMILES |

CC(=CC1C(C1(C)C)CO)C |

Origin of Product |

United States |

Occurrence and Distribution of 1s Cis Chrysanthemyl Alcohol in Biological Systems

Plant Sources and Chemotypes

(1S-cis)-Chrysanthemyl alcohol and its derivatives are found as natural products in several plant species, particularly within the Asteraceae family. The concentration and chemical profile of the essential oils containing this compound can vary, leading to the classification of different chemotypes.

Role in Essential Oil Composition

This compound is a characteristic component of the essential oils of several aromatic plants.

Santolina insularis : This medicinal plant, endemic to Sardinia, features several chemotypes with distinct essential oil profiles. researchgate.netthieme-connect.com cis-Chrysanthemol (B1144472) has been identified as a key component that allows for the chemical discrimination between these types. researchgate.net Other major compounds found in the essential oils of different S. insularis chemotypes include santolina triene, β-pinene, myrcene, β-phellandrene, and artemisia ketone. researchgate.net

Chrysanthemum indicum L. : This species, widely distributed in China, also exhibits significant chemical variability in its essential oils among different populations. nih.gov Analysis of the essential oil from the flower heads has identified cis-chrysanthenol as a notable constituent, with concentrations around 3.4% in some Korean varieties. semanticscholar.org The oil's predominant components can include camphor (B46023), 1,8-cineole, borneol, bornyl acetate (B1210297), and germacrene D. semanticscholar.orgresearchgate.net

Tanacetum cinerariifolium (Pyrethrum): This plant is the primary natural source of pyrethrins (B594832), a class of potent natural insecticides. nih.govmaxapress.com Pyrethrins are esters formed from chrysanthemic acid (or pyrethric acid) and a rethrolone alcohol. scispace.com The biosynthesis of the chrysanthemic acid moiety proceeds through chrysanthemyl diphosphate (B83284), which is formed from two molecules of dimethylallyl diphosphate by the enzyme chrysanthemyl diphosphate synthase. scispace.compnas.org This intermediate is a direct precursor to chrysanthemol (B1213662), which is then oxidized to form the acid. scispace.com Therefore, while not typically isolated as a major final product, chrysanthemyl alcohol is a crucial intermediate in the biosynthetic pathway of pyrethrins in T. cinerariifolium. scispace.comresearchgate.net

| Plant Species | Key Co-occurring Compounds in Essential Oil | Reported Concentration of cis-Chrysanthemol/derivative (%) | Reference |

|---|---|---|---|

| Chrysanthemum coronarium L. | Camphor, Bornyl acetate, cis-Chrysanthenyl acetate | Up to 9.03% | researchgate.netresearchgate.net |

| Santolina insularis | Santolina triene, Myrcene, β-Phellandrene, Artemisia ketone | Present (used to define chemotype) | researchgate.net |

| Chrysanthemum indicum L. | 1,8-Cineole, Camphor, Germacrene D, Bornyl acetate | ~3.4% | semanticscholar.org |

| Tanacetum cinerariifolium | Pyrethrins, Sesquiterpene lactones | Present as a biosynthetic intermediate | maxapress.comscispace.com |

Influence of Plant Propagation Methods on Compound Concentration

Research on Chrysanthemum coronarium L. has demonstrated that the method used for plant propagation can significantly affect the chemical composition of the essential oil. A study comparing flowers from conventionally cultivated plants with those derived from in vitro propagation found distinct differences in the concentrations of key constituents. researchgate.net

Flowers from conventionally propagated plants were characterized by a higher content of cis-chrysanthemol (9.03%) and cis-chrysanthenyl isovalerate (7.57%). In contrast, flowers from plants propagated in vitro showed a higher concentration of bornyl acetate (11.39%) and cis-chrysanthenyl acetate, while the concentration of cis-chrysanthemol was lower (6.94%). researchgate.net This indicates that cultivation techniques are a critical factor in determining the final yield of specific compounds in the plant's essential oil. researchgate.net

Insect Pheromone Systems

Derivatives of chrysanthemyl alcohol, particularly esters, function as essential chemical signals in the mating systems of certain insects, most notably mealybugs. The specific stereochemistry of the alcohol is paramount for biological activity.

Identification in Specific Arthropod Species

This compound is a key structural component of the sex pheromone of the striped mealybug, Ferrisia virgata. nih.gov The pheromone was identified as (1S,3R)-(-)-cis-chrysanthemyl tiglate through a combination of gas chromatography-mass spectrometry, nuclear magnetic resonance spectrometry, and high-performance liquid chromatography. nih.govresearcher.life This discovery was significant as the cis configuration of the chrysanthemic acid-related structure is relatively rare in nature and was the first instance reported from an arthropod. nih.govresearchgate.netresearcher.life

While most natural pyrethroids found in plants possess the (1R,3R)-trans configuration, related structures have been identified in the pheromones of other mealybug species, such as Pseudococcus calceolariae (citrophilus mealybug). researchgate.netresearchgate.net However, these typically involve the (1R,3R)-trans-chrysanthemyl alcohol moiety. researcher.liferesearchgate.net

Stereoisomeric Specificity in Pheromone Activity

The biological activity of the Ferrisia virgata sex pheromone is highly dependent on its stereochemistry. Bioassays have demonstrated that the natural (1S,3R)-enantiomer of chrysanthemyl tiglate is a powerful attractant for adult males. nih.govresearcher.life In contrast, the other possible enantiomers exhibit only weak activity, highlighting the strict structural requirements of the insect's pheromone receptors. nih.govresearchgate.net This stereoisomeric specificity is a common feature in insect chemical communication, ensuring that the signal is species-specific and effective for locating mates. acs.org

| Insect Species | Pheromone Compound | Active Stereoisomer | Biological Activity | Reference |

|---|---|---|---|---|

| Ferrisia virgata (Striped Mealybug) | (1S,3R)-(-)-cis-Chrysanthemyl tiglate | (1S,3R) | Strongly attracts adult males | nih.govresearcher.life |

| Ferrisia virgata (Striped Mealybug) | Other enantiomers | N/A | Weak to no activity | nih.govresearchgate.net |

Extraction Methodologies from Natural Sources

The isolation of this compound and its derivatives from natural sources involves several established techniques, primarily focused on the extraction of volatile compounds from plant material.

Hydrodistillation is a widely used method for extracting essential oils from the flowers of plants like Chrysanthemum coronarium. researchgate.netresearchgate.net Different types of apparatus, such as the Clevenger and Deryng systems, are employed for this purpose. The choice of apparatus can influence the yield and composition of the extracted oil. researchgate.net For instance, in one study, a Clevenger apparatus yielded a higher concentration of cis-chrysanthemol (9.03%) from C. coronarium compared to a Deryng apparatus (6.93%). researchgate.net

Following initial extraction, further purification is often necessary. Gas chromatography is a standard analytical technique for separating and identifying the individual components of the essential oil. pnas.orgresearchgate.net For preparative purposes, chrysanthemol can be obtained from commercial pyrethrum extracts. This process involves the isolation of chrysanthemic acid esters (pyrethrins I), which are then chemically reduced, for example using lithium aluminum hydride, to yield chrysanthemol. researchgate.nettandfonline.com The resulting mixture of alcohol isomers can then be purified. researchgate.net

Hydrodistillation and Clevenger System Optimization

Hydrodistillation is the most prevalent method for extracting essential oils containing chrysanthemyl alcohol from plant tissues, particularly from the flowers of species like Chrysanthemum coronarium L. This technique involves heating the plant material with water to produce steam, which carries the volatile organic compounds away from the source material. zys-group.ir The steam and essential oil vapor mixture is then cooled in a condenser, and the resulting immiscible liquids (water and essential oil) are collected and separated. zys-group.ir

The efficiency of hydrodistillation can be significantly influenced by the type of apparatus used. The Clevenger apparatus is a common and efficient system for laboratory-scale essential oil extraction. zys-group.ir Research comparing different hydrodistillation systems has shown that the Clevenger apparatus can provide superior recovery yields for cis-Chrysanthemol compared to other setups, such as the Deryng apparatus. This enhanced performance is attributed to a more optimized vapor condensation process in the Clevenger design. Typical steam distillation conditions run for 4-6 hours at temperatures between 100–150°C.

Optimization of the extraction process using a Clevenger system is critical for maximizing the yield. Key parameters that can be adjusted include:

Material Preparation : The physical state of the plant material affects the extraction efficiency. Grinding the material into a powder increases the surface area, which can lead to higher yields compared to using whole or semi-powdered leaves. areeo.ac.ir

Extraction Time : The duration of the distillation process directly impacts the quantity of essential oil recovered. An optimal time must be determined to ensure maximum extraction without degrading the target compounds. areeo.ac.irresearchgate.net

Water-to-Sample Ratio : The ratio of water to plant material is another crucial factor. An optimal ratio ensures efficient steam generation and contact with the plant material. researchgate.net

Table 1: Comparative Yields of cis-Chrysanthemol Using Different Hydrodistillation Apparatus

| Apparatus | Yield (%) | Major Co-Extracted Compounds |

| Deryng | 8.25 | cis-Chrysanthenyl isovalerate, Camphor |

| Clevenger | 9.80 | Bornyl acetate, Virdiflorol |

This data is based on the extraction from Chrysanthemum coronarium L. flowers.

Table 2: General Parameters for Clevenger System Optimization

| Parameter | Condition | Rationale | Source Example |

| Material State | Complete Powder | Increases surface area for more efficient extraction. | Rosmarinus officinalis essential oil yield was highest (0.70%) with powdered leaves. areeo.ac.ir |

| Extraction Time | 4 hours | Balances yield with potential thermal degradation. | Determined as optimal for Rosmarinus officinalis extraction. areeo.ac.ir |

| Water/Sample Ratio | 12.5:1 (v/w) | Ensures sufficient steam generation for complete extraction. | Optimal ratio found for Eucalyptus grandis leaf extraction. researchgate.net |

Purification Techniques (e.g., Fractional Distillation, Chromatography)

Following the initial hydrodistillation, the crude essential oil extract contains a mixture of various compounds. To isolate this compound, further purification steps are necessary.

Fractional Distillation

This technique is employed to separate components of a liquid mixture that have different boiling points. nedstar.com Since essential oils are complex mixtures of terpenes and other compounds with often closely related boiling points, fractional distillation is a suitable secondary purification step. slideshare.netcdnsciencepub.com The process involves heating the mixture and allowing the vapors to pass through a fractionating column. The column provides a large surface area (e.g., packed with glass beads or rings) for repeated cycles of vaporization and condensation. Compounds with lower boiling points move further up the column, allowing for their separation from less volatile components. nedstar.com This method is particularly useful for separating terpene alcohols from other non-alcoholic constituents in an essential oil. google.com

Chromatography

Chromatography offers a higher degree of separation and is essential for isolating specific isomers and achieving high purity.

Gas Chromatography (GC) : Gas-liquid chromatography (GLC) is highly effective for separating closely related and volatile terpenoid compounds. cdnsciencepub.com When coupled with a mass spectrometer (GC-MS), it serves not only to separate but also to identify and quantify the individual components of the essential oil. researchgate.net

High-Performance Liquid Chromatography (HPLC) : For separating stereoisomers, which have identical boiling points and similar properties, chiral chromatography is required. HPLC equipped with a chiral stationary phase column was the definitive method used to separate and identify the specific (1S,3R) stereoisomer of chrysanthemyl tiglate from other potential isomers in the mealybug pheromone extract. researchgate.netnih.gov

Column Chromatography : Preparative column chromatography is used to separate larger quantities of material. For instance, an extract can be passed through a column containing a solid adsorbent like neutral alumina, and different compounds are eluted using a sequence of solvents, separating components based on their polarity. tandfonline.com

Table 3: Comparison of Purification Techniques for this compound

| Technique | Principle of Separation | Application | Advantages | Limitations |

| Fractional Distillation | Difference in boiling points. nedstar.com | Bulk separation of alcohol fraction from other components in crude essential oil. google.com | Suitable for large volumes; separates broad classes of compounds. | Not effective for separating compounds with very close boiling points or stereoisomers. cdnsciencepub.com |

| Gas Chromatography (GC) | Partitioning between a stationary liquid phase and a mobile gas phase based on volatility and polarity. cdnsciencepub.com | Analytical separation for identification and quantification (GC-MS); preparative separation of small quantities. cdnsciencepub.comresearchgate.net | High resolution for volatile compounds. | Limited to thermally stable and volatile compounds; preparative scale can be limited. cdnsciencepub.com |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a stationary solid phase and a mobile liquid phase based on polarity or other specific interactions. researchgate.net | Isolation of specific stereoisomers (e.g., using a chiral column). researchgate.netnih.gov | Excellent for separating non-volatile compounds and isomers; highly specific. | Can be more expensive; solvent consumption can be high for preparative scale. |

Biosynthetic Pathways and Enzymology of 1s Cis Chrysanthemyl Alcohol

Precursor Utilization and Metabolic Origin

The journey to (1S-cis)-chrysanthemyl alcohol begins with fundamental building blocks derived from primary metabolism. These precursors are channeled through specific pathways to generate the essential isoprenoid units required for its synthesis.

Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP) Pathways

The biosynthesis of terpenoids, including chrysanthemyl alcohol, relies on the universal five-carbon precursors, Isopentenyl Diphosphate (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). nih.gov In plants, these precursors are predominantly synthesized via the Methyl-Erythritol Phosphate (MEP) pathway, which occurs in the plastids. nih.gov The MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce both IPP and DMAPP. nih.govresearchgate.net These two molecules are the fundamental building blocks for all monoterpenes, diterpenes, and carotenoids synthesized within the plastids. nih.gov The initial step in the formation of chrysanthemyl alcohol involves the condensation of two DMAPP molecules. nih.govresearchgate.net

Geranyl Diphosphate (GPP) as an Intermediate

While the direct condensation of two DMAPP molecules is the committed step towards chrysanthemyl alcohol, it's important to understand the context of typical monoterpene biosynthesis where Geranyl Diphosphate (GPP) is a key intermediate. nih.gov Farnesyl diphosphate synthase (FDS), an enzyme related to Chrysanthemyl Diphosphate Synthase (CDS), catalyzes the sequential condensation of IPP with DMAPP to form the C10 intermediate GPP. nih.gov However, in the specific case of chrysanthemyl alcohol biosynthesis, the pathway diverges, utilizing two molecules of DMAPP directly, distinguishing it as an "irregular" monoterpene pathway. pnas.orgpnas.org

Key Enzymatic Transformations

The conversion of the basic isoprenoid precursors into the unique cyclopropane (B1198618) structure of chrysanthemyl alcohol is orchestrated by a specialized enzyme with remarkable catalytic capabilities.

Chrysanthemyl Diphosphate Synthase (CDS) / Chrysanthemol (B1213662) Synthase (CHS) Activity

The central enzyme in this pathway is Chrysanthemyl Diphosphate Synthase (CDS), which has been shown to be a bifunctional enzyme and is also referred to as Chrysanthemol Synthase (CHS). nih.govresearchgate.net This enzyme catalyzes the first committed step in the biosynthesis of pyrethrins (B594832). nih.govnih.gov It is responsible for both the formation of the chrysanthemyl backbone and the subsequent hydrolysis to the alcohol.

CDS catalyzes a c1′-2-3 cyclopropanation reaction involving the condensation of two molecules of DMAPP to produce Chrysanthemyl Diphosphate (CPP). nih.govnih.govuniprot.org This reaction is unusual as it forms a non-head-to-tail linkage between the two isoprenoid units. pnas.orgpnas.org The enzyme exhibits specificity for DMAPP as its substrate for this initial condensation. nih.gov While other enzymes like squalene (B77637) synthase and phytoene (B131915) synthase also catalyze c1′-2-3 cyclopropanation reactions, CDS is distinct in its use of DMAPP to create the monoterpene CPP. nih.govpnas.org The amino acid sequence of CDS shows a closer relationship to the chain elongation prenyltransferase, farnesyl diphosphate synthase, than to squalene or phytoene synthases. pnas.orgpnas.org A rare NDXXD motif, a variation of the conserved DDXXD domain found in many prenyltransferases, is present in the catalytic site of CDS and is crucial for its activity. researchgate.net

Initially, CDS was thought to only catalyze the formation of CPP. nih.govuniprot.org However, further research revealed that CDS is a bifunctional enzyme that also catalyzes the subsequent hydrolysis of the diphosphate group from CPP to yield chrysanthemol. nih.govnih.govuniprot.org This hydrolysis step follows conventional Michaelis-Menten kinetics, with a reported Km value for CPP of 196 μM. nih.govuniprot.orgresearchgate.net The production of chrysanthemol is influenced by the concentration of the initial substrate, DMAPP. At lower DMAPP concentrations (40–150 μM), the formation of chrysanthemol is favored over the accumulation of CPP. nih.gov However, at higher DMAPP concentrations (above 300 μM), chrysanthemol production decreases while CPP production increases, indicating substrate inhibition of the synthase activity. nih.govnih.govresearchgate.net This bifunctionality, where a single enzyme performs both a prenyltransferase and a terpene synthase (hydrolysis) reaction, is a notable characteristic of CDS. nih.govnih.gov Another plastid-localized Nudix hydrolase, TcNudix1, has also been identified and shows high specificity for hydrolyzing CPP to chrysanthemyl monophosphate (CMP), which is then further hydrolyzed to chrysanthemol, suggesting an alternative or complementary route for this conversion. frontiersin.orgresearchgate.netnih.gov

| Enzyme | Function | Substrate(s) | Product(s) | Kinetic Parameters |

| Chrysanthemyl Diphosphate Synthase (CDS) / Chrysanthemol Synthase (CHS) | Bifunctional: 1. c1′-2-3 cyclopropanation 2. Hydrolysis | 1. Two molecules of Dimethylallyl Diphosphate (DMAPP) 2. Chrysanthemyl Diphosphate (CPP) | 1. Chrysanthemyl Diphosphate (CPP) 2. Chrysanthemol | Km for CPP = 196 μM nih.govuniprot.orgresearchgate.net |

| TcNudix1 | Hydrolysis | Chrysanthemyl Diphosphate (CPP) | Chrysanthemyl Monophosphate (CMP) | High specificity for CPP frontiersin.orgnih.gov |

Enzymes Downstream of Chrysanthemyl Alcohol in Natural Product Synthesis (e.g., oxidation to chrysanthemic acid by TcADH2 and TcALDH1)

Following the synthesis of chrysanthemyl alcohol, the pathway toward pyrethrins involves a series of oxidation steps to form the corresponding carboxylic acid, chrysanthemic acid. In the pyrethrum plant, Tanacetum cinerariifolium, this conversion is catalyzed by a sequence of two specific enzymes that act on the alcohol moiety. While much of the detailed characterization has focused on the trans isomer due to its role in major pyrethrins, these enzymatic steps are crucial for the formation of the acid portion of these natural insecticides.

Research has identified two key oxidoreductases through co-expression analysis and subsequent functional characterization nih.govnih.gov. The first step is the oxidation of the alcohol to an aldehyde, followed by the oxidation of the aldehyde to a carboxylic acid portlandpress.com.

Tanacetum cinerariifolium alcohol dehydrogenase 2 (TcADH2): This enzyme is responsible for the first oxidation step, converting trans-chrysanthemol (B1144467) into trans-chrysanthemal (B1236807) nih.govnih.govportlandpress.com.

Tanacetum cinerariifolium aldehyde dehydrogenase 1 (TcALDH1): This enzyme catalyzes the subsequent reaction, oxidizing trans-chrysanthemal to produce trans-chrysanthemic acid nih.govnih.govportlandpress.com.

The identification of these enzymes was achieved by correlating their gene expression patterns with those of known pyrethrin biosynthesis genes, such as chrysanthemyl diphosphate synthase (TcCDS) nih.gov. Functional validation was performed through in vitro biochemical assays and by expressing the genes in a heterologous plant system, Nicotiana benthamiana nih.govoup.com. The transient co-expression of TcCDS, TcADH2, and TcALDH1 in N. benthamiana leaves resulted in the successful production of trans-chrysanthemic acid nih.govoup.com.

| Enzyme | Gene | Substrate | Product | Source Organism |

| Alcohol Dehydrogenase 2 | TcADH2 | trans-Chrysanthemol | trans-Chrysanthemal | Tanacetum cinerariifolium |

| Aldehyde Dehydrogenase 1 | TcALDH1 | trans-Chrysanthemal | trans-Chrysanthemic Acid | Tanacetum cinerariifolium |

Localization of Biosynthesis within Organisms

The biosynthesis of chrysanthemyl alcohol and its derivatives is highly compartmentalized within the pyrethrum plant. The primary sites of synthesis are specialized structures on the plant's surface known as glandular trichomes oup.complos.orgresearchgate.net. These trichomes are particularly dense on the achenes (seeds) of the flowers, which are the main storage sites for the final pyrethrin products oup.comresearchgate.netnih.gov.

While the final pyrethrin esters are not found within the trichomes of mature achenes, the enzymes responsible for the early stages of the pathway are expressed there exclusively oup.comnih.gov. This includes chrysanthemyl diphosphate synthase (CDS), the enzyme that produces chrysanthemyl diphosphate and subsequently chrysanthemyl alcohol oup.comnih.gov. This spatial separation implies a fascinating biological process where early precursors like chrysanthemic acid are synthesized in the glandular trichomes and then transported to other tissues, specifically the pericarp, for the final esterification steps oup.comnih.govnih.gov.

Glandular trichomes are recognized as metabolic cell factories for a wide array of plant secondary metabolites, including terpenoids plos.orgnih.govnih.gov. In T. cinerariifolium, these structures are biseriate capitate glandular trichomes, consisting of basal, stalk, and secretory cells researchgate.net.

Key findings supporting the role of glandular trichomes include:

The gene for chrysanthemyl diphosphate synthase (CDS), the first committed enzyme in the pathway leading to chrysanthemyl alcohol, is expressed only in glandular trichomes oup.comnih.gov.

Similarly, the genes for the downstream enzymes TcADH2 and TcALDH1, as well as other enzymes involved in the biosynthesis of both the acid and alcohol moieties of pyrethrins, are expressed specifically in the trichomes portlandpress.comoup.com.

However, the trichomes on mature achenes contain sesquiterpene lactones but not pyrethrins oup.comnih.gov. Evidence suggests that chrysanthemic acid is translocated from the trichomes to the pericarp, where it is esterified to form the final pyrethrin compounds that accumulate in intercellular spaces oup.comnih.gov. This indicates that the glandular trichomes are the dedicated site for the synthesis of the pyrethrin precursors, including chrysanthemyl alcohol and chrysanthemic acid.

Genetic and Molecular Approaches to Biosynthetic Pathway Elucidation

Understanding the biosynthesis of chrysanthemyl alcohol has been significantly advanced through modern genetic and molecular techniques. These approaches have allowed for the identification and functional analysis of the specific genes and enzymes involved in the pathway.

The elucidation of the biosynthetic pathway began with the isolation of the genes encoding the key enzymes.

Chrysanthemyl Diphosphate Synthase (CDS): The gene for this enzyme, also referred to as chrysanthemyl diphosphate synthase (CPPase), was first isolated from a Chrysanthemum cinerariaefolium cDNA library pnas.orgnih.govresearchgate.net. Degenerate oligonucleotide probes, designed from the N-terminal amino acid sequence of the purified protein, were used to screen the library pnas.orgnih.gov. The function of the cloned gene was confirmed by expressing it in Escherichia coli; the recombinant enzyme was shown to catalyze the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to produce chrysanthemyl diphosphate (CPP) pnas.orgnih.gov. Further research demonstrated that the CDS enzyme is bifunctional, also catalyzing the subsequent hydrolysis of CPP to form chrysanthemyl alcohol nih.gov.

TcADH2 and TcALDH1: The genes for the two downstream oxidation enzymes were identified using an RNA-sequencing-based approach coupled with co-expression correlation analysis nih.govnih.gov. Researchers looked for genes whose expression patterns mirrored those of already known pyrethrin biosynthesis genes, like TcCDS nih.gov. Candidate genes were then functionally characterized through in vitro enzymatic assays and by transiently expressing them in Nicotiana benthamiana leaves to confirm their respective roles in converting chrysanthemol to chrysanthemic acid nih.govnih.govoup.com.

The identification of the key biosynthetic genes has paved the way for metabolic engineering, aiming to produce chrysanthemyl alcohol derivatives in heterologous host organisms that are easier to cultivate than pyrethrum.

One major success has been the engineering of tomato (Solanum lycopersicum) to produce trans-chrysanthemic acid. This was achieved by introducing the necessary genes from T. cinerariifolium into tomato, which naturally produces large quantities of terpenoids like lycopene (B16060) and thus has a ready supply of the precursor DMAPP nih.govnih.gov.

Engineering Tomato Fruit: In one strategy, the TcCDS gene was expressed in tomato fruit along with alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) genes from a wild tomato species nih.govresearchgate.net. The resulting transgenic fruits successfully produced trans-chrysanthemic acid, with levels significantly reduced in the native carotenoid, lycopene, demonstrating the successful diversion of metabolic flux nih.gov.

Engineering Tomato Glandular Trichomes: A more targeted approach involved reconstructing the pathway specifically within the type VI glandular trichomes of tomato nih.govresearchgate.net. This was accomplished by co-expressing the TcCDS gene and a specially designed fusion gene linking TcADH2 and TcALDH1 nih.govresearchgate.net. This strategy also resulted in the production of trans-chrysanthemic acid, showing that tomato trichomes can serve as an effective platform for producing this valuable monoterpenoid acid nih.gov.

Other plants have also been targeted for enhanced production. Overexpression of the chrysanthemol synthase (CHS) gene in chrysanthemum (Chrysanthemum morifolium) led to the production and emission of trans-chrysanthemol and conferred strong resistance to aphids nih.gov. Additionally, the overexpression of the CDS gene in marigold (Tagetes erecta) resulted in a significant increase in pyrethrin production researchgate.net.

| Host Organism | Genes Expressed | Promoter(s) | Target Tissue | Outcome |

| Tomato (Solanum lycopersicum) | TcCDS, ShADH, ShALDH | Fruit-specific PG promoter | Fruit | Production of trans-chrysanthemic acid nih.govresearchgate.net |

| Tomato (Solanum lycopersicum) | TcCDS, TcADH2-TcALDH1 fusion | Trichome-specific MCPI promoter | Type VI Glandular Trichomes | Production of trans-chrysanthemic acid nih.govresearchgate.net |

| Chrysanthemum (C. morifolium) | TcCHS | Rubisco small subunit promoter | Leaves | Production and emission of trans-chrysanthemol; aphid resistance nih.gov |

| Marigold (Tagetes erecta) | TcCDS | CaMV35S promoter | Whole plant | ~26-fold increase in pyrethrin production researchgate.net |

Chemical Synthesis and Stereocontrol of 1s Cis Chrysanthemyl Alcohol

Development of Synthetic Methodologies

The development of synthetic routes to chrysanthemyl alcohol and its derivatives has evolved from classical racemic approaches to highly sophisticated enantioselective methods. These methodologies often involve key steps that establish the relative and absolute stereochemistry of the molecule.

The total synthesis of chrysanthemyl alcohol has been approached through various strategies. Early syntheses often resulted in racemic mixtures, which were then resolved to obtain the desired enantiomer. Later developments focused on enantioselective syntheses to directly produce the optically active compound.

Feeding and trapping experiments in Chrysanthemum cinerariaefolium have established that chrysanthemyl alcohol is an intermediate in the biosynthesis of chrysanthemic acid. rsc.orgrsc.orgrsc.org This biosynthetic pathway provides inspiration for synthetic strategies. The conversion of pyrethrins (B594832) I, which are esters of chrysanthemic acid, to chrysanthemyl alcohol can be achieved through reduction with reagents like lithium aluminum hydride. researchgate.net

Table 1: Key Intermediates and Starting Materials in Chrysanthemyl Alcohol Synthesis

| Compound | Starting Material/Intermediate | Synthetic Approach | Reference |

| R-(+)-carvone | Starting Material | Enantioselective Total Synthesis | nih.gov |

| α-eudesmol | Key Intermediate | Enantioselective Total Synthesis | nih.gov |

| Pyrethrins I | Precursor | Reduction to Chrysanthemyl Alcohol | researchgate.net |

The control of stereochemistry during reduction steps is crucial for the synthesis of specific isomers of chrysanthemyl alcohol and its precursors. Stereoselective reduction of an allenic cyclopropane (B1198618) intermediate has been utilized in a synthesis of (±)-trans-chrysanthemic acid, which can then be reduced to the corresponding alcohol. rsc.org

In whole-cell biocatalysis, the reduction of carbonyl groups to alcohols is a common transformation. However, in the context of synthesizing related compounds, steric hindrance has been employed to prevent the undesired reduction of a carbonyl group, thereby achieving regioselectivity. scielo.br For instance, the introduction of a bulky aromatic ring near a carbonyl group can preserve its functionality during a bioreduction process. scielo.br

Acid-catalyzed rearrangements can be a powerful tool in the synthesis of complex molecules, but they can also lead to a variety of products. The treatment of chrysanthemyl alcohol with fluorosulphuric acid in sulphur dioxide at low temperatures results in the formation of the 2-methyl-2(3-oxa-bicyclo rsc.orgresearchgate.nethex-4-yl)-ethan-2-ylium ion. rsc.org Quenching of this species leads to a complex mixture of rearranged products, including various tetrahydrofuran (B95107) and dihydropyran derivatives. rsc.org This highlights the propensity of the chrysanthemyl skeleton to undergo extensive rearrangements under strongly acidic conditions. rsc.org Such rearrangements are often rationalized as proceeding through cyclobutonium ion intermediates. rsc.org

A biological approach to obtaining enantiomerically enriched chrysanthemic acids, and by extension their corresponding alcohols, involves the microbial oxidation of racemic chrysanthemol (B1213662) stereoisomers. researchgate.net This method leverages the enantio- and diastereoselective capabilities of microorganisms to selectively oxidize one stereoisomer over others. This biotransformation provides a pathway to resolve racemic mixtures of chrysanthemyl alcohols. researchgate.net Callus cultures of Chrysanthemum cinerariaefolium have been shown to produce both chrysanthemyl alcohol and chrysanthemic acid. researchgate.net

Enantioselective Synthesis Strategies

To avoid the separation of enantiomers from a racemic mixture, enantioselective synthesis strategies are employed to directly form the desired stereoisomer. These methods often utilize chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. wikipedia.orgchemeurope.com The camphor (B46023) scaffold, a rigid bicyclic structure with well-defined stereochemistry, is a common platform for the design of chiral auxiliaries. researchgate.net These auxiliaries can be used to control the stereoselectivity of various reactions, including alkylations and aldol (B89426) reactions. wikipedia.org

In the context of synthesizing chiral alcohols, camphor has been used as a chiral auxiliary for the enantioselective synthesis of cis linear homoallylic alcohols. nih.gov While not a direct synthesis of (1S-cis)-chrysanthemyl alcohol, this demonstrates the principle of using a camphor-based auxiliary to control the stereochemical outcome of reactions that form chiral alcohol centers. The steric hindrance provided by the auxiliary directs the approach of reagents, leading to the preferential formation of one enantiomer. chemeurope.comnih.gov After the desired stereocenter is created, the auxiliary can be removed and potentially recycled. wikipedia.orgchemeurope.com

Enzyme-Catalyzed Kinetic Resolution and Biotransformations (e.g., lipases, ketoreductases)

Enzyme-catalyzed reactions offer a powerful tool for the stereoselective synthesis of chiral compounds like this compound due to their high enantioselectivity under mild reaction conditions. Kinetic resolution, a key technique in this domain, involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate. wikipedia.org

Lipases are among the most frequently used enzymes for the kinetic resolution of racemic alcohols. nih.gov In a typical process for resolving racemic cis-chrysanthemyl alcohol, a lipase (B570770) such as Candida antarctica lipase B (CALB) is used to catalyze the acylation of the alcohol in a non-polar organic solvent. The enzyme selectively acylates one enantiomer at a much higher rate than the other. For instance, the (1R-cis)-enantiomer might be preferentially acylated to form (1R-cis)-chrysanthemyl acetate (B1210297), leaving the desired this compound unreacted and thus enantiomerically enriched. The process can be stopped at approximately 50% conversion to achieve a high enantiomeric excess (ee) for both the remaining alcohol and the newly formed ester.

To overcome the 50% theoretical yield limit of classical kinetic resolution, dynamic kinetic resolution (DKR) can be employed. nih.govrsc.org DKR combines the enzymatic resolution with an in-situ racemization of the less reactive enantiomer. mdpi.com This is often achieved by adding a metal catalyst, such as a ruthenium complex, that continuously converts the slow-reacting alcohol enantiomer into its counterpart, which is then consumed by the enzyme. mdpi.com This dynamic process can theoretically convert 100% of the racemic starting material into a single enantiomer of the product.

Biotransformations using whole-cell systems also provide a route to specific stereoisomers. The microbial oxidation of chrysanthemol stereoisomers to their corresponding chrysanthemic acids has been demonstrated. researchgate.net Selected microbial cultures can exhibit both diastereo- and enantioselectivity, preferentially oxidizing one of the four chrysanthemol stereoisomers. For example, a specific microorganism might selectively oxidize (1R-cis)-chrysanthemyl alcohol to (1R-cis)-chrysanthemic acid, leaving the this compound untouched in the reaction mixture. This approach leverages the complex enzymatic machinery of the cell to perform highly specific chemical transformations.

Table 1: Representative Data for Enzyme-Catalyzed Kinetic Resolution of Alcohols Note: This table presents illustrative data for lipase-catalyzed resolutions to demonstrate typical outcomes.

| Enzyme | Racemic Substrate | Acyl Donor | Catalyst (for DKR) | Conversion (%) | Product | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | (±)-cis-Chrysanthemyl alcohol | Isopropenyl acetate | None (Kinetic Resolution) | ~50 | This compound | >98 |

| Candida antarctica Lipase B (CALB) | (±)-cis-Chrysanthemyl alcohol | Ethyl acetate | Ru-complex (DKR) | >95 | (1R-cis)-Chrysanthemyl acetate | >99 |

| Pseudomonas cepacia Lipase (PSL) | (±)-cis-Chrysanthemyl alcohol | Vinyl acetate | None (Kinetic Resolution) | ~50 | (1R-cis)-Chrysanthemyl acetate | >97 |

| Aspergillus niger (whole cell) | (±)-cis/trans-Chrysanthemols | N/A (Oxidation) | N/A (Biotransformation) | Variable | This compound | High selectivity reported researchgate.net |

Enantioselective Derivatization for Stereochemical Confirmation

After performing a stereoselective synthesis or resolution, it is crucial to confirm the absolute stereochemistry and determine the enantiomeric excess of the product. Enantioselective derivatization is a common and reliable method for this purpose. The technique involves reacting the chiral alcohol with a chiral derivatizing agent (CDA) to form a covalent bond, resulting in a pair of diastereomers.

Unlike enantiomers, which have identical physical and spectroscopic properties (except for optical rotation), diastereomers have distinct physical properties and can be distinguished by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography (GC or HPLC).

For this compound, a common CDA would be an enantiomerically pure carboxylic acid or its acyl chloride, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). Reacting a sample of chrysanthemyl alcohol with (R)-MTPA chloride would produce two diastereomeric esters: the (1S, R)-diastereomer and the (1R, R)-diastereomer.

In ¹H or ¹⁹F NMR spectroscopy, the signals corresponding to the protons or fluorine atoms in these two diastereomers will exhibit different chemical shifts. By integrating the distinct signals for each diastereomer, the ratio of the two can be accurately determined, which directly corresponds to the enantiomeric excess of the original alcohol sample. The specific pattern of chemical shift differences can also be used to assign the absolute configuration of the major alcohol enantiomer by comparing it to established models of how the CDA shields or deshields nearby protons in the substrate.

Table 2: Common Chiral Derivatizing Agents (CDAs) for Alcohols

| Chiral Derivatizing Agent (CDA) | Acronym | Reactive Group | Analytical Method |

|---|---|---|---|

| α-Methoxy-α-trifluoromethylphenylacetic acid | MTPA (Mosher's acid) | Acyl chloride | ¹H NMR, ¹⁹F NMR |

| Camphorsulfonic acid | CSA | Sulfonyl chloride | ¹H NMR |

| Menthoxyacetyl chloride | - | Acyl chloride | ¹H NMR, GC, HPLC |

| N-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Aryl fluoride | HPLC, LC-MS |

Stereochemical Control Mechanisms

Achieving high stereoselectivity in the synthesis of a target molecule like this compound requires a deep understanding of the underlying control mechanisms. fiveable.me The spatial arrangement of atoms in the final product is determined by the relative energy levels of the transition states leading to the different possible stereoisomers. rijournals.com

Transition State Analysis in Stereoselective Reactions

The stereochemical outcome of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) between the competing diastereomeric transition states. The product that is formed faster—and is therefore the major product—is the one that proceeds through the lower-energy transition state. Transition state analysis, often aided by computational chemistry (e.g., Density Functional Theory, DFT), is used to model these transient structures and rationalize or predict stereoselectivity. nih.gov

For example, in a reaction creating the cyclopropane ring of chrysanthemyl alcohol, the approach of the carbene (or equivalent) to the alkene precursor can occur from two different faces, leading to either the cis or trans diastereomer. The transition state leading to the desired cis product is favored if it minimizes unfavorable steric interactions. A chair-like transition state is generally lower in energy than a twist-boat conformation. nih.gov Factors such as steric hindrance, electronic effects, and the potential for stabilizing interactions like hydrogen bonding dictate which transition state geometry is preferred. By calculating the energies of these competing pathways, chemists can predict the diastereomeric ratio (d.r.) of the product.

Table 3: Conceptual Transition State Energy Comparison Note: This table illustrates a hypothetical energy comparison for a reaction step.

| Transition State | Key Interactions | Relative Energy (ΔG‡) | Predicted Outcome |

|---|---|---|---|

| TS-1 (leads to cis-isomer) | Favorable steric arrangement, chair-like conformation | Low | Major Product |

| TS-2 (leads to trans-isomer) | Unfavorable 1,3-diaxial interaction, steric clash | High | Minor Product |

| TS-3 (alternative cis pathway) | Twist-boat conformation, high torsional strain | Very High | Negligible Product |

Influence of Reagent Stereochemistry

In asymmetric synthesis, the stereochemistry of the final product is directly controlled by the stereochemistry of a chiral reagent, catalyst, or auxiliary used in the reaction. researchgate.net A chiral catalyst creates a chiral environment around the reacting molecules, forcing the reaction to proceed through a specific, low-energy transition state that leads to one enantiomer over the other.

For instance, in the asymmetric reduction of a ketone precursor to chrysanthemyl alcohol, a chiral reducing agent or a combination of a simple reducing agent with a chiral ligand (e.g., in a Noyori-type hydrogenation) would be used. An (R)-configured chiral catalyst will preferentially yield one enantiomer of the alcohol, while the (S)-configured catalyst will produce the opposite enantiomer.

This principle relies on the formation of diastereomeric transition states. The interaction between the (R)-catalyst and the prochiral substrate creates two possible transition states: (R,pro-R) and (R,pro-S). These two transition states are diastereomeric and thus have different energies. If the energy of the (R,pro-S) transition state is significantly lower than that of the (R,pro-R) state, the (S)-enantiomer of the alcohol will be the major product. The efficiency of this stereochemical transfer from the reagent to the product is a measure of the catalyst's effectiveness.

Table 4: Influence of Reagent Chirality on Product Stereochemistry

| Substrate | Chiral Reagent/Catalyst | Product Stereochemistry | Rationale |

|---|---|---|---|

| Prochiral Ketone | (R)-Chiral Reducing Agent | (S)-Alcohol | The (R, pro-S) transition state is energetically favored over the (R, pro-R) transition state. |

| Prochiral Ketone | (S)-Chiral Reducing Agent | (R)-Alcohol | The (S, pro-R) transition state is energetically favored over the (S, pro-S) transition state. |

| Racemic Alcohol | (R)-Chiral Acylating Agent | (S)-Alcohol remains unreacted | The reagent selectively reacts with the (R)-alcohol (matched pair). |

Chemical Reactivity and Derivatization of 1s Cis Chrysanthemyl Alcohol

Oxidation Reactions

The conversion of the primary alcohol functional group in (1S-cis)-chrysanthemyl alcohol to a carboxylic acid is a pivotal reaction, yielding chrysanthemic acid, a cornerstone of pyrethroid insecticides. The choice of oxidizing agent is critical to achieving the desired product without cleaving the sensitive cyclopropane (B1198618) ring or altering the stereochemistry.

The oxidation of this compound to (1S-cis)-chrysanthemic acid is a well-established synthetic route. This transformation is crucial as chrysanthemic acid and its esters form the acidic moiety of pyrethrins (B594832), a class of potent insecticides. nih.govresearchgate.net Research has demonstrated that this conversion is a key step in the biosynthesis of chrysanthemic acid within the plant Chrysanthemum cinerariaefolium, establishing chrysanthemyl alcohol as a natural intermediate. rsc.org Successful laboratory synthesis relies on mild and selective oxidizing conditions to preserve the molecule's integrity. gla.ac.uk

The sensitivity of the chrysanthemyl structure, particularly its susceptibility to rearrangement under acidic conditions, necessitates a careful selection of oxidation methods. gla.ac.uk Various oxidizing agents have been investigated, with markedly different outcomes.

Chromium Trioxide in Pyridine: This reagent combination, often referred to as Sarett's or Collins reagent when used in dichloromethane, has proven effective for the oxidation of chrysanthemyl alcohol to chrysanthemic acid. gla.ac.uk This method is advantageous because it operates under non-acidic conditions, thereby preventing the loss of stereochemical integrity and avoiding acid-catalyzed ring-opening or rearrangement of the cyclopropane structure. gla.ac.uk

Potassium Permanganate (B83412) (KMnO₄): In contrast, potassium permanganate is a much stronger, less selective oxidizing agent. While it can oxidize primary alcohols, its application to chrysanthemyl alcohol is problematic. Studies have shown that oxidation with KMnO₄ can lead to the cleavage of the molecule, resulting in degradation products such as oxalic acid and 2,2-dimethyl succinic acid, rather than the desired chrysanthemic acid.

The following table summarizes the outcomes of different oxidizing conditions on chrysanthemyl alcohol.

| Oxidizing Agent/Conditions | Primary Product | Key Observations | Reference |

|---|---|---|---|

| Chromium trioxide in pyridine | Chrysanthemic acid | Effective conversion; preserves stereochemistry; avoids acidic rearrangement. | gla.ac.uk |

| Potassium permanganate (KMnO₄) | Oxalic acid, 2,2-dimethyl succinic acid | Harsh conditions; leads to oxidative cleavage of the molecule. |

Reduction Reactions

While the oxidation of this compound is extensively studied, literature detailing the reduction of the alcohol itself, for instance, the selective hydrogenation of the isobutenyl side chain, is not prominent in the reviewed sources. The reverse reaction, the reduction of chrysanthemic acid or its esters using reagents like lithium aluminum hydride (LiAlH₄) to yield chrysanthemyl alcohol, is a common and well-documented procedure used in the synthesis of derivatives. researchgate.netresearchgate.net The selective reduction of the α,β-unsaturated aldehyde/ketone is generally challenging, as the formation of saturated aldehydes is thermodynamically favored over unsaturated alcohols. escholarship.org However, specific catalytic systems, such as CoRe/TiO₂, have shown high selectivity for hydrogenating the C=O bond in other α,β-unsaturated aldehydes, suggesting that similar selective reduction of the side chain in chrysanthemyl derivatives could be theoretically possible with appropriate catalyst design. mdpi.com

Esterification and Formation of Biologically Significant Derivatives

Esterification of the primary alcohol group is a primary pathway for creating biologically active molecules from this compound. These esters are notable for their roles as insect sex pheromones.

Esters of chrysanthemyl alcohol have been identified as key components of the sex pheromones for several species of mealybugs. researchgate.net A notable example is (1S,3R)-(−)-cis-chrysanthemyl tiglate, which has been identified as the sex pheromone of the striped mealybug, Ferrisia virgata. researchgate.net The synthesis of these pheromones typically involves a standard esterification reaction. For instance, the synthesis of (1R,3R)-chrysanthemyl (R)-2-acetoxy-3-methylbutanoate, the pheromone for the citrophilus mealybug (Pseudococcus calceolariae), is achieved by first converting (R)-2-acetoxy-3-methylbutanoic acid into its corresponding acid chloride with oxalyl chloride. researchgate.net This activated acid derivative is then reacted with the plant-derived (1R,3R)-chrysanthemol to yield the final pheromone ester. researchgate.net This general approach of activating a carboxylic acid and reacting it with chrysanthemyl alcohol is a versatile method for producing a range of pheromone esters. ird.fr

The following table lists examples of biologically significant esters derived from chrysanthemyl alcohol.

| Ester Derivative Name | Insect Species | Biological Role | Reference |

|---|---|---|---|

| (1S,3R)-(−)-cis-Chrysanthemyl tiglate | Striped mealybug (Ferrisia virgata) | Sex Pheromone | researchgate.net |

| (1R,3R)-Chrysanthemyl (R)-2-acetoxy-3-methylbutanoate | Citrophilus mealybug (Pseudococcus calceolariae) | Sex Pheromone | researchgate.netresearchgate.net |

Thermal and Chemical Stability Studies of this compound Derivatives

The stability of chrysanthemyl alcohol derivatives is a critical factor, particularly for their application as insecticides (pyrethroids), which require persistence in the environment.

Chemical Stability: The chrysanthemyl framework is notably sensitive to acidic conditions. gla.ac.uk Treatment of chrysanthemyl alcohol with a strong acid like fluorosulphuric acid at low temperatures leads to the formation of a bicyclic oxonium ion. rsc.org Upon quenching, this intermediate undergoes extensive decomposition and rearrangement, yielding a complex mixture of products, including various substituted tetrahydrofuran (B95107) and dihydropyran derivatives. rsc.org This highlights the inherent instability of the cyclopropane ring system under acidic catalysis. The esters, known as pyrethroids, are generally stable to aqueous hydrolysis. researchgate.net

Thermal Stability: Synthetic pyrethroid esters were developed to improve upon the poor photostability of natural pyrethrins. acs.orgwikipedia.org While more resistant to degradation by light and air, they are subject to thermal decomposition at elevated temperatures. wikipedia.org General studies on the thermal decomposition of esters indicate that pyrolysis can occur via mechanisms like six-centered decomposition, leading to the formation of an alkene and the corresponding carboxylic acid. stackexchange.com At higher temperatures, further degradation to smaller molecules occurs. stackexchange.com While specific, detailed thermal decomposition data for this compound derivatives are not widely reported, the thermal stability of nitrogen-rich heterocyclic esters has been shown to be high (up to 250 °C), suggesting that the stability of chrysanthemyl esters depends significantly on the nature of the acid moiety. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (1S-cis)-Chrysanthemic acid |

| Chromium trioxide |

| Pyridine |

| Potassium permanganate |

| Oxalic acid |

| 2,2-dimethyl succinic acid |

| Lithium aluminum hydride |

| (1S,3R)-(−)-cis-Chrysanthemyl tiglate |

| (1R,3R)-Chrysanthemyl (R)-2-acetoxy-3-methylbutanoate |

| (R)-2-acetoxy-3-methylbutanoic acid |

| Oxalyl chloride |

| Fluorosulphuric acid |

| 2,2,5,5-tetramethyl-3-vinyltetrahydrofuran |

| 3,3-dimethyl-5-(2-methylprop-2-enyl)tetrahydro-furan |

| 6,6-dimethyl-5-isopropyl-2,3-dihydropyran |

| 3,3-dimethyl-5-(2-methylprop-1-enyl)-tetrahydrofuran |

| 2,2,6-trimethyl-3,5-heptadien-1-ol |

Microbial Enzymatic Transformations to Corresponding Acids

The biotransformation of chrysanthemyl alcohols to their corresponding chrysanthemic acids represents a significant area of research, particularly due to the stereospecific requirements for creating biologically active pyrethroid insecticides. Microbial systems, especially fungi, have been identified as effective catalysts for this oxidation process, offering high enantio- and diastereoselectivity.

The conversion is a two-step oxidation pathway. mdpi.com Initially, an alcohol dehydrogenase (ADH) catalyzes the transformation of chrysanthemyl alcohol into the intermediate, chrysanthemal. mdpi.comnih.govresearchgate.net Subsequently, an aldehyde dehydrogenase (ALDH) facilitates the oxidation of chrysanthemal to the final product, chrysanthemic acid. mdpi.comnih.govresearchgate.net This enzymatic sequence is a critical part of the natural biosynthetic pathway of pyrethrins in plants like Tanacetum cinerariifolium. mdpi.comnih.gov

Detailed research has focused on various species of the fungus Aspergillus for their ability to perform these selective oxidations on racemic mixtures of cis/trans-chrysanthemols. nih.gov These microorganisms exhibit distinct patterns of selectivity for different stereoisomers of the alcohol substrate.

Key Research Findings:

Aspergillus ochraceus (ATCC 18500): This species demonstrates complete enantioselectivity, exclusively oxidizing the (+)-stereoisomers of both cis- and trans-chrysanthemol (B1144467) to their corresponding (+)-acids. nih.gov

Aspergillus flavipes (ATCC 1030 and ATCC 11013): These strains also show complete enantioselectivity for (+)-cis-chrysanthemol. nih.gov However, their enantioselectivity for the trans-isomer is time-dependent, with a preference for oxidizing (+)-trans-chrysanthemol before the (-)-trans-chrysanthemol. nih.gov

A notable characteristic of these microbial transformations is their time-dependent diastereoselectivity. The fungal enzymes consistently oxidize the trans-stereoisomers of chrysanthemol (B1213662) at a faster rate than the cis-stereoisomers. nih.govepo.org The oxidation of the trans-alcohols is typically near completion before any significant oxidation of the cis-alcohols begins. epo.org This sequential oxidation provides a method to produce either trans- or cis-chrysanthemic acids from a racemic mixture by controlling the incubation period. For instance, with A. ochraceus, the transformation of trans-alcohols is largely finished by 35 hours, whereas the oxidation of cis-alcohols only commences after approximately 30 hours. epo.org

This enzymatic approach is advantageous as it can yield specific, optically active stereoisomers of chrysanthemic acid, which are essential precursors for synthesizing potent synthetic pyrethroids.

Data Tables

Table 1: Stereoselectivity of Aspergillus Species in the Oxidation of Chrysanthemol Isomers

The following table summarizes the observed enantioselectivity and diastereoselectivity of different Aspergillus strains when transforming a racemic mixture of chrysanthemol stereoisomers.

| Microorganism Strain | Substrate Isomer | Selectivity | Product |

| Aspergillus ochraceus ATCC 18500 | (+)-trans-Chrysanthemol | High (Complete Enantioselectivity) | (+)-trans-Chrysanthemic Acid |

| (-)-trans-Chrysanthemol | None | No Reaction | |

| (+)-cis-Chrysanthemol | High (Complete Enantioselectivity) | (+)-cis-Chrysanthemic Acid | |

| (-)-cis-Chrysanthemol | None | No Reaction | |

| Aspergillus flavipes ATCC 1030/11013 | (+)-trans-Chrysanthemol | High (Oxidized first) | (+)-trans-Chrysanthemic Acid |

| (-)-trans-Chrysanthemol | Lower (Oxidized after (+)-trans) | (-)-trans-Chrysanthemic Acid | |

| (+)-cis-Chrysanthemol | High (Complete Enantioselectivity) | (+)-cis-Chrysanthemic Acid | |

| (-)-cis-Chrysanthemol | None | No Reaction |

Data derived from studies on microbial oxidation. nih.gov

Table 2: Time-Dependent Oxidation of Chrysanthemol Isomers

This table illustrates the sequential nature of the oxidation process, highlighting the period required for the transformation of trans and cis isomers by select Aspergillus species.

| Microorganism | Isomer Group | Approximate Start of Oxidation | Approximate Completion of Oxidation |

| Aspergillus ochraceus ATCC 18500 | trans-Isomers | 0 hours | 35 hours |

| cis-Isomers | 30 hours | > 50 hours | |

| Aspergillus flavipes ATCC 1030 | trans-Isomers | 0 hours | 50 hours |

| cis-Isomers | 50 hours | > 50 hours |

Data based on patent information describing the microbial transformation process. epo.org

Advanced Analytical Methodologies for 1s Cis Chrysanthemyl Alcohol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of (1S-cis)-Chrysanthemyl alcohol, enabling its isolation and measurement. Gas and liquid chromatography are the principal methods employed for this purpose.

Gas Chromatography (GC), frequently coupled with Mass Spectrometry (GC-MS), is a powerful technique for analyzing volatile compounds like chrysanthemyl alcohol found in essential oils and plant extracts. researchgate.netacademicjournals.org In this method, the sample is vaporized and separated based on the components' differential partitioning between a stationary phase and a mobile gas phase. scispace.com GC analysis of essential oils from Chrysanthemum coronarium L. has successfully identified and quantified cis-chrysanthemol (B1144472) among numerous other constituents. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another vital tool, particularly for samples that are not sufficiently volatile for GC or when derivatization is not desired. nih.gov HPLC separates components in a liquid mobile phase as they pass through a column with a solid stationary phase. nih.gov It has been used to determine the composition of flavonoids and other compounds in Chrysanthemum indicum flower extracts. academicjournals.org

Table 1: Representative GC Parameters for Chrysanthemyl Alcohol Analysis

| Parameter | Typical Setting | Purpose |

| Column | Capillary column (e.g., TG-5MS, methylpolysiloxane) | Provides a surface for the separation of compounds based on polarity and boiling point. |

| Injector Temperature | 250°C | Ensures rapid vaporization of the sample upon injection. academicjournals.org |

| Carrier Gas | Helium | An inert gas that carries the vaporized sample through the column. academicjournals.org |

| Flow Rate | 1 mL/min | Controls the speed at which the sample moves through the column, affecting resolution. academicjournals.org |

| Temperature Program | Initial hold at 50°C, ramp up to 210-230°C | A programmed temperature gradient allows for the sequential elution of compounds with different boiling points. academicjournals.org |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Identifies and quantifies the compounds as they exit the column. |

Due to the chiral nature of chrysanthemyl alcohol, assessing its enantiomeric purity is critical, as different enantiomers can exhibit distinct biological activities. americanpharmaceuticalreview.com Chiral chromatography, especially enantioselective HPLC, is the gold standard for separating enantiomers. nih.govamericanpharmaceuticalreview.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. nih.govnih.gov

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and effective for separating a broad range of chiral molecules, including alcohols. mdpi.comresearchgate.net The choice of mobile phase—whether normal-phase, reversed-phase, or polar organic—can be optimized to achieve the best resolution for the specific enantiomeric pair. nih.gov The successful separation of chrysanthemyl alcohol derivatives has been achieved using HPLC with a chiral stationary phase column, confirming the identity and stereochemistry of the specific isomer. researchgate.net

Spectroscopic Techniques for Structural Elucidation

Table 2: Expected ¹H-NMR Chemical Shift Regions for this compound

| Proton Group | Expected Chemical Shift (ppm) | Rationale |

| Hydroxyl (-OH) | Variable (typically 2.0 - 2.5) | Prone to hydrogen bonding and chemical exchange; often appears as a broad singlet. libretexts.org |

| Hydroxymethyl (CH₂OH) | ~3.4 - 3.7 | Deshielded by the adjacent electronegative oxygen atom. libretexts.org |

| Vinyl (=CH-) | ~4.8 - 5.2 | Located on a double bond, resulting in a downfield shift. |

| Cyclopropane (B1198618) Ring (CH) | ~0.8 - 1.8 | Protons on a strained ring system, appearing in the aliphatic region. |

| Vinyl Methyls (=C(CH₃)₂) | ~1.6 - 1.7 | Methyl groups attached to the double bond. |

| Gem-dimethyl on Ring (C(CH₃)₂) | ~1.0 - 1.1 | Methyl groups attached to the cyclopropane ring. |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nist.gov When coupled with Gas Chromatography (GC-MS), it provides both separation and identification capabilities. researchgate.net As components like this compound elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared against spectral libraries for positive identification. researchgate.netacademicjournals.org This technique is instrumental in identifying chrysanthemyl alcohol and its derivatives in complex natural extracts from various Chrysanthemum species. researchgate.netresearchgate.net

Optical Rotation and Circular Dichroism for Absolute Configuration Determination

While NMR and MS can determine the chemical structure and relative stereochemistry, chiroptical techniques are required to establish the absolute configuration of a chiral molecule like this compound. wikipedia.org

Optical rotation, measured using a polarimeter, is the rotation of the plane of polarized light by a chiral substance. masterorganicchemistry.com Enantiomers rotate light by equal magnitudes but in opposite directions (dextrorotatory (+) or levorotatory (-)). masterorganicchemistry.com The specific rotation is a standardized physical constant for a chiral compound. masterorganicchemistry.comyoutube.com While this value can confirm that a sample is optically active, it does not, on its own, definitively establish the R/S configuration without comparison to a known standard. masterorganicchemistry.com

Circular Dichroism (CD) spectroscopy is a more powerful technique for determining absolute configuration. mtoz-biolabs.comnih.gov CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for the possible enantiomers (e.g., the (1S,3R) and (1R,3S) configurations), the true absolute configuration can be unambiguously assigned. mtoz-biolabs.comnih.gov

Table 3: Comparison of Chiroptical Techniques for Stereochemical Analysis

| Technique | Principle | Information Provided | Application to this compound |

| Optical Rotation | Measures the angle of rotation of plane-polarized light by a chiral sample. masterorganicchemistry.com | Magnitude and direction (+/-) of optical activity; enantiomeric excess. scispace.com | Confirms the sample is chiral and not a racemic mixture. The sign of rotation helps identify the enantiomer if a standard is known. |

| Circular Dichroism (CD) | Measures the difference in absorption of left- and right-circularly polarized light. mtoz-biolabs.com | A spectrum that is a unique fingerprint of the molecule's 3D structure. | Used to determine the absolute configuration (e.g., 1S) by comparing the experimental spectrum to theoretical calculations. nih.gov |

Academic Investigations into the Biological Significance of 1s Cis Chrysanthemyl Alcohol

Ecological Roles in Plant Defense

(1S-cis)-Chrysanthemyl alcohol is a key component within the complex chemical defense system of plants, particularly in species of the Asteraceae family like Tanacetum cinerariifolium. While it primarily functions as a metabolic intermediate, its existence is integral to the synthesis of potent defensive compounds that protect the plant from a range of biological threats.

Contribution to Resistance Against Herbivory and Pathogen Attack

Plants produce a vast array of secondary metabolites that are not essential for growth but are crucial for survival, serving to deter herbivores and inhibit pathogen growth wikipedia.orgnih.govnih.gov. The defensive role of this compound is primarily indirect, as it is a precursor to the pyrethrins (B594832), a class of powerful natural insecticides. The production of pyrethrins in plants like T. cinerariifolium is a well-established defense against insect herbivory portlandpress.com.

Research has shown that pyrethrin accumulation in the plant's vegetative tissues can be induced by external stressors. For instance, mechanical wounding and exposure to specific volatile organic compounds (VOCs) have been observed to increase pyrethrin levels in plants grown in controlled environments, suggesting an active defense response to herbivore damage nih.govmdpi.com. This indicates that the biosynthetic pathway, in which this compound is a crucial step, is activated as a direct response to herbivore threats.

Furthermore, various species of Chrysanthemum produce essential oils and extracts that exhibit significant antifungal properties. Studies have demonstrated the efficacy of these extracts against various agricultural pathogens researchgate.net. For example, ethanol extracts of Chrysanthemum segetum leaves have shown antifungal activity against Candida albicans and Pityrosporum ovale researchgate.net. While these studies often analyze the entire extract, the presence of terpenoids like chrysanthemyl alcohol and its derivatives is central to this defensive chemistry. The antifungal activity of these compounds helps protect the plant from pathogenic microbial infections.

Role as a Key Intermediate in Pyrethrin Biosynthesis

The most well-documented biological role of this compound is its function as a pivotal intermediate in the biosynthesis of pyrethrins, a group of six related esters renowned for their insecticidal properties mdpi.commdpi.com. The elucidation of this pathway is a significant area of research, as it holds the key to enhancing the production of these valuable natural pesticides.

Pathway Elucidation and Intermediary Metabolism

The biosynthesis of pyrethrins involves two separate pathways that create an acid moiety and an alcohol moiety, which are ultimately joined by an ester bond. This compound is a key intermediate in the formation of the acid portion, specifically chrysanthemic acid.

The pathway begins with the enzyme chrysanthemyl diphosphate (B83284) synthase (CDS), which catalyzes the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CDP) mdpi.comresearchgate.net. The CDS enzyme can also facilitate the subsequent hydrolysis of the diphosphate group to yield free chrysanthemyl alcohol researchgate.net. This alcohol then undergoes a two-step oxidation process to become chrysanthemic acid. First, an alcohol dehydrogenase (ADH2) oxidizes chrysanthemol (B1213662) to chrysanthemal portlandpress.commdpi.comresearchgate.net. Following this, an aldehyde dehydrogenase (ALDH1) catalyzes the oxidation of chrysanthemal to the final chrysanthemic acid portlandpress.commdpi.comresearchgate.net. This acid moiety is then activated with Coenzyme A before being esterified with one of the rethrolone alcohols to form the final pyrethrin I molecule researchgate.net.

The key enzymes and transformations in this part of the pathway are summarized below:

| Precursor | Enzyme | Product | Transformation |

| Dimethylallyl Diphosphate (DMAPP) | Chrysanthemyl Diphosphate Synthase (CDS) | Chrysanthemyl Diphosphate (CDP) | Condensation |

| Chrysanthemyl Diphosphate (CDP) | Chrysanthemyl Diphosphate Synthase (CDS) / Phosphatase | Chrysanthemyl Alcohol | Hydrolysis |

| Chrysanthemyl Alcohol | Alcohol Dehydrogenase 2 (TcADH2) | Chrysanthemal | Oxidation |

| Chrysanthemal | Aldehyde Dehydrogenase 1 (TcALDH1) | Chrysanthemic Acid | Oxidation |

Significance in Natural Insecticide Production Research

Pyrethrins are highly sought after as natural insecticides due to their potent activity against insects, low toxicity to mammals, and rapid biodegradability oup.com. However, their extraction from pyrethrum flowers is costly. Consequently, there is significant research interest in metabolic engineering to produce these compounds in other host organisms, such as microbes or different crop plants nih.gov.

A thorough understanding of the pyrethrin biosynthetic pathway, including the precise roles of intermediates like this compound and the enzymes that act upon it, is fundamental to these efforts researchgate.net. By identifying the genes that code for enzymes like CDS, ADH2, and ALDH1, scientists can attempt to transfer this genetic machinery into more easily cultivated plants or microorganisms nih.gov. This could lead to a more sustainable and cost-effective supply of pyrethrins, meeting the growing demand for environmentally friendly pest control solutions in agriculture portlandpress.com.

Research into Pheromone Chemistry

Beyond its role within the plant, the chrysanthemyl alcohol structure is also utilized by insects for chemical communication. Specific esters derived from chrysanthemyl alcohol function as potent sex pheromones, making this compound a valuable precursor in the synthesis of tools for pest management.

Precursor for Insect Sex Pheromones

Esters of chrysanthemyl alcohol have been identified as the primary components of sex pheromones for several species of mealybugs (family Pseudococcidae), which are significant agricultural pests researchgate.net. The precise stereochemistry of the molecule is critical for its biological activity.

One of the most notable examples is the sex pheromone of the striped mealybug, Ferrisia virgata, a pest of numerous crops worldwide scalenet.infowikipedia.orgufl.edu. The pheromone was identified as (1S,3R)-(-)-cis-chrysanthemyl tiglate nih.govresearchgate.net. In field and greenhouse bioassays, this specific cis-isomer was highly attractive to adult male mealybugs, while other stereoisomers showed little to no activity nih.govresearchgate.net. This discovery highlights the importance of the cis-configuration of the chrysanthemyl alcohol precursor for synthesizing biologically active pheromones for this species.

Other mealybug species also utilize chrysanthemyl esters as pheromones. For instance, chrysanthemyl 2-acetoxy-3-methylbutanoate has been identified as the sex pheromone of the citrophilus mealybug, Pseudococcus calceolariae researchgate.net. The ability to synthesize these specific pheromone molecules, using chrysanthemyl alcohol as a starting material, is crucial for developing lures used in monitoring traps and for mating disruption strategies in integrated pest management programs researchgate.netnih.gov.

The table below lists examples of insect pheromones derived from chrysanthemyl alcohol:

| Insect Species | Common Name | Pheromone Compound |

| Ferrisia virgata | Striped Mealybug | (1S,3R)-(-)-cis-Chrysanthemyl tiglate |

| Pseudococcus calceolariae | Citrophilus Mealybug | Chrysanthemyl 2-acetoxy-3-methylbutanoate |

Stereospecificity in Pheromone Activity and Recognition